molecular formula C17H19F2N3O B2567188 3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2175978-84-2

3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No. B2567188
CAS RN: 2175978-84-2
M. Wt: 319.356
InChI Key: DSCSLZCXIKFUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C17H19F2N3O and its molecular weight is 319.356. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

The study of pharmacokinetics and metabolism of compounds structurally related to 3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one reveals intricate details about their absorption, distribution, metabolism, and excretion (ADME) processes. For instance, the disposition of a dipeptidyl peptidase IV inhibitor with a related structure was extensively examined in rats, dogs, and humans, highlighting the compound's rapid absorption across species and its primary metabolism through hydroxylation and amide hydrolysis. Such studies provide insights into the metabolic pathways and potential pharmacokinetic profiles of similar compounds, potentially guiding dosing strategies and predicting interactions with other medications (Sharma et al., 2012).

Chemical Structure Analysis

Investigations into the chemical structure of related compounds, such as risperidone chloride hydrate, shed light on their crystalline forms and molecular interactions. These analyses, including hydrogen bonding patterns and conformational studies, are crucial for understanding the compound's physical properties, stability, and solubility, which are essential for drug formulation and development (Wang & Pan, 2006).

Novel Synthesis Approaches

Research on the synthesis of related compounds emphasizes the development of novel and efficient synthetic routes. For example, the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones from related starting materials demonstrates an atom-economic and time-saving approach. These synthetic methodologies not only contribute to the chemistry of pyrimidinones but also provide valuable insights into designing synthetic strategies for related compounds (Insuasty et al., 2013).

Antimicrobial and Antitumor Activities

The exploration of biological activities of compounds with similar structures has led to discoveries in their potential antimicrobial and antitumor effects. For instance, the synthesis and evaluation of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents. These studies are pivotal for identifying new therapeutic agents and understanding the structure-activity relationships that govern their efficacy (Kambappa et al., 2017).

properties

IUPAC Name

3-[[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O/c18-15-7-14(8-16(19)9-15)10-21-5-2-13(3-6-21)11-22-12-20-4-1-17(22)23/h1,4,7-9,12-13H,2-3,5-6,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCSLZCXIKFUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=CC2=O)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.